1-(2,5-Diethylphenyl)propan-2-one
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Overview
Description
1-(2,5-Diethylphenyl)propan-2-one is an organic compound with the molecular formula C13H18O. It is a ketone derivative characterized by the presence of a propan-2-one group attached to a 2,5-diethylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Diethylphenyl)propan-2-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,5-diethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include an anhydrous environment and a temperature range of 0-5°C to ensure optimal yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and consistency in product quality. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Diethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst like FeCl3, nitration using HNO3 and H2SO4.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Secondary alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
1-(2,5-Diethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2,5-Diethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use, such as its role in drug development or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Diethylphenyl)propan-2-one
- 1-(2,5-Dimethylphenyl)propan-2-one
- 1-(2,6-Diethylphenyl)propan-2-one
Comparison
1-(2,5-Diethylphenyl)propan-2-one is unique due to the specific positioning of the ethyl groups on the phenyl ring, which influences its chemical reactivity and physical properties. Compared to its analogs, such as 1-(2,4-Diethylphenyl)propan-2-one and 1-(2,5-Dimethylphenyl)propan-2-one, the compound exhibits distinct reactivity patterns in electrophilic aromatic substitution reactions. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C13H18O |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(2,5-diethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H18O/c1-4-11-6-7-12(5-2)13(9-11)8-10(3)14/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
VEWBHJZGDMLUPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)CC(=O)C |
Origin of Product |
United States |
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